molecular formula C12H9N3OS B14906850 3-Cyano-N-(5-methylthiazol-2-yl)benzamide

3-Cyano-N-(5-methylthiazol-2-yl)benzamide

Cat. No.: B14906850
M. Wt: 243.29 g/mol
InChI Key: SGGHNOGBWBASQD-UHFFFAOYSA-N
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Description

3-Cyano-N-(5-methylthiazol-2-yl)benzamide is a heterocyclic organic compound that features a thiazole ring, a benzamide group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-N-(5-methylthiazol-2-yl)benzamide typically involves the reaction of 5-methylthiazole-2-amine with benzoyl cyanide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-N-(5-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux.

    Substitution: Halogenation using bromine in chloroform at room temperature.

Major Products Formed

Scientific Research Applications

3-Cyano-N-(5-methylthiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-N-(5-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the thiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-N-(2-thiazolyl)benzamide
  • 3-Cyano-N-(4-methylthiazol-2-yl)benzamide
  • 3-Cyano-N-(5-ethylthiazol-2-yl)benzamide

Uniqueness

3-Cyano-N-(5-methylthiazol-2-yl)benzamide is unique due to the presence of the 5-methylthiazole moiety, which can influence its chemical reactivity and biological activity. The methyl group at the 5-position of the thiazole ring can enhance the compound’s lipophilicity and affect its interaction with biological targets .

Properties

Molecular Formula

C12H9N3OS

Molecular Weight

243.29 g/mol

IUPAC Name

3-cyano-N-(5-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C12H9N3OS/c1-8-7-14-12(17-8)15-11(16)10-4-2-3-9(5-10)6-13/h2-5,7H,1H3,(H,14,15,16)

InChI Key

SGGHNOGBWBASQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

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